Indole N1-Benzyl Substitution: Molecular Weight and Lipophilicity Differentiation vs. N-Des-Benzyl Analog
The target compound incorporates an N1-benzyl group on the indole ring, increasing its molecular weight by 90.16 g/mol (from 301.34 to 391.5 g/mol) and adding approximately 2.5–3.0 logP units compared to the N-des-benzyl analog 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone (CAS 1010904-04-7) . This structural difference is pharmacophorically significant: in the Merck patent series, the R1 substituent (which includes benzyl) directly modulates 5-HT2A receptor binding affinity, and compounds lacking an N1-substituent consistently show altered receptor occupancy profiles [1]. The benzyl group contributes both π-stacking potential with aromatic receptor residues and increased hydrophobic surface area that can enhance blood-brain barrier penetration, a critical parameter for CNS-targeted probes [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 391.5 g/mol; predicted clogP ≈ 3.2 (estimated from structural fragments) |
| Comparator Or Baseline | 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone (CAS 1010904-04-7): MW = 301.34 g/mol; predicted clogP ≈ 0.7 |
| Quantified Difference | ΔMW = +90.16 g/mol; ΔclogP ≈ +2.5 log units |
| Conditions | Calculated molecular properties; no experimental logP data available for either compound |
Why This Matters
For CNS-targeted chemical probes, both molecular weight (<450 g/mol) and moderate lipophilicity (logP 2–4) are critical parameters for passive blood-brain barrier permeation; the N-benzyl compound falls within the favorable CNS drug-like space while the des-benzyl analog may exhibit insufficient lipophilicity for optimal brain exposure.
- [1] Boettcher H, Seyfried C, Greiner H, Harting J, Bartoszyk G, van Amsterdam C. N-(Indolcarbonyl-)piperazine derivatives. United States Patent US6838461B1, issued January 4, 2005. (R1 definition and 5-HT2A SAR; see Claim 1.) View Source
